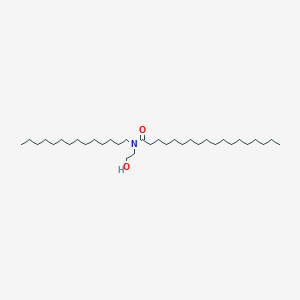

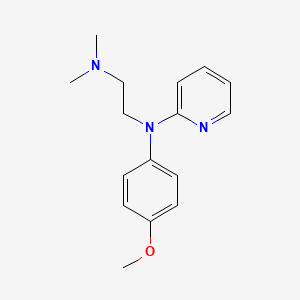

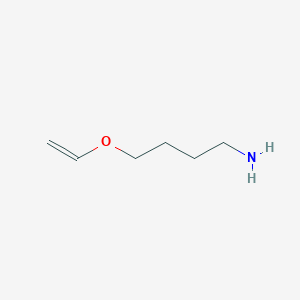

![molecular formula C16H16N2O2 B14253801 2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester CAS No. 497141-92-1](/img/structure/B14253801.png)

2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester is a compound that features a bipyridine moiety attached to a propenoic acid ester. This compound is of interest due to its potential applications in various fields, including materials science and coordination chemistry. The bipyridine unit is known for its ability to coordinate with metal ions, making this compound a valuable ligand in the synthesis of metal-organic frameworks and other coordination complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester typically involves the following steps:

Synthesis of 4-bromo-2,2’-bipyridine: This intermediate is prepared through a metal-halogen exchange reaction, often using a Grignard reagent or lithium-halogen exchange.

Formylation: The 4-bromo-2,2’-bipyridine is then converted to 4-formyl-2,2’-bipyridine using formylation reactions.

Horner-Wadsworth-Emmons Reaction: The final step involves the Horner-Wadsworth-Emmons reaction, where the formyl-bipyridine derivative reacts with a phosphonate ester under basic conditions to yield the desired 2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester.

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and reduce reaction times, potentially using microwave-assisted synthesis to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester can undergo various chemical reactions, including:

Coordination with Metal Ions: The bipyridine moiety can coordinate with metal ions, forming stable complexes.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Polymerization: The propenoic acid moiety can undergo polymerization reactions, forming polyacrylates.

Common Reagents and Conditions

Coordination Reactions: Metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or alcoholic solutions.

Ester Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Major Products

Coordination Complexes: Metal-bipyridine complexes.

Hydrolysis Products: 2-Propenoic acid and 3-[2,2’-bipyridin]-5-ylpropanol.

Polymers: Polyacrylates with bipyridine side chains.

Scientific Research Applications

2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester has several scientific research applications:

Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Catalysis: Acts as a ligand in homogeneous catalysis, facilitating various organic transformations.

Biological Studies: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.

Industrial Applications: Utilized in the production of functionalized polymers with specific properties, such as enhanced mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester primarily involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming chelates with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes . Additionally, the ester group can undergo hydrolysis, releasing the bipyridine ligand, which can then participate in further coordination or catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

2-Propenoic acid, 3-phenyl-, ethyl ester: Similar in structure but with a phenyl group instead of a bipyridine moiety.

2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester: Another ester derivative with a phenyl group.

2-Propenoic acid, 2-methyl-, methyl ester: A simpler ester with a methyl group.

Uniqueness

The uniqueness of 2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester lies in its bipyridine moiety, which provides the ability to form stable coordination complexes with metal ions. This property is not present in the similar compounds listed above, making it particularly valuable in applications requiring metal coordination, such as catalysis and materials science .

Properties

CAS No. |

497141-92-1 |

|---|---|

Molecular Formula |

C16H16N2O2 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

3-(6-pyridin-2-ylpyridin-3-yl)propyl prop-2-enoate |

InChI |

InChI=1S/C16H16N2O2/c1-2-16(19)20-11-5-6-13-8-9-15(18-12-13)14-7-3-4-10-17-14/h2-4,7-10,12H,1,5-6,11H2 |

InChI Key |

ZRURJDRCMRPPHK-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCCC1=CN=C(C=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

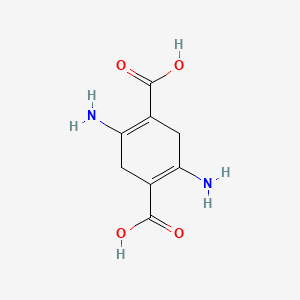

![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)

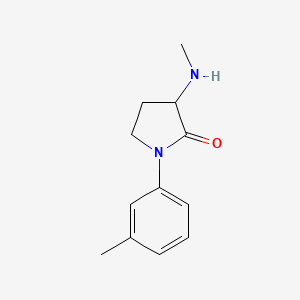

![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)

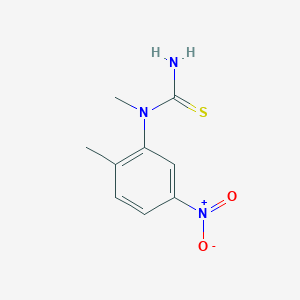

![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)

![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)

![N,N'-Bis[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14253817.png)